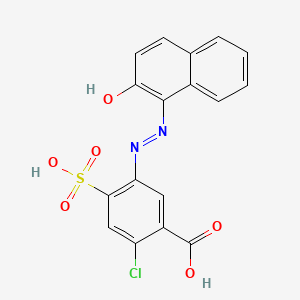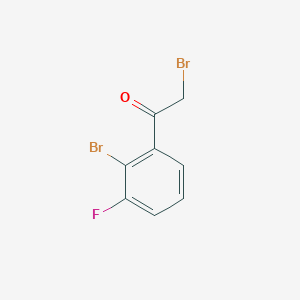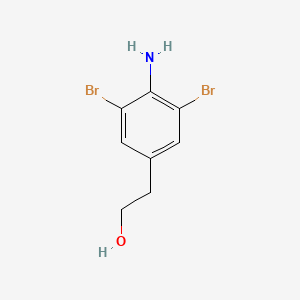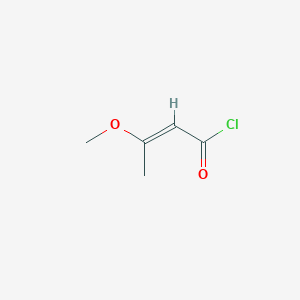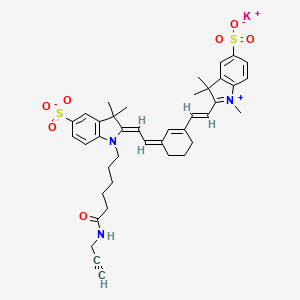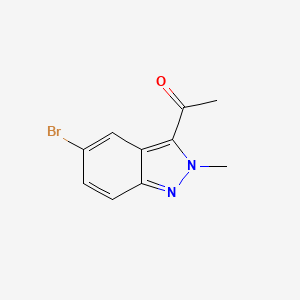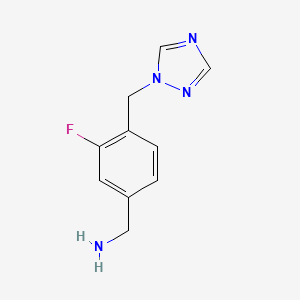
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is a chemical compound that features a triazole ring, a fluorophenyl group, and a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methanamine Group: This can be done through a reductive amination reaction, where the fluorophenyl-triazole intermediate reacts with formaldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-2-fluorophenyl)methanamine
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-chlorophenyl)methanamine
- (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-bromophenyl)methanamine
Uniqueness
Compared to similar compounds, (4-((1H-1,2,4-Triazol-1-yl)methyl)-3-fluorophenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11FN4 |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
[3-fluoro-4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H11FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,4-5,12H2 |
InChI-Schlüssel |
BPEIELIYAJZSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)F)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


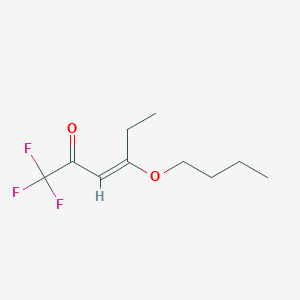


![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
